Fenticonazole nitrate

描述

Fenticonazole nitrate is an imidazole antifungal compound used primarily for the treatment of vulvovaginal candidiasis. It exhibits a broad spectrum of activity against various pathogens, including dermatophytes, Malassezia furfur, and Candida albicans . Additionally, this compound has demonstrated antibacterial and antiparasitic properties, making it effective against bacteria commonly associated with superinfected fungal skin and vaginal infections, as well as the protozoan Trichomonas vaginalis .

准备方法

The synthesis of fenticonazole nitrate involves multiple steps, starting with thiophenol and para aminobenzoic acid as raw materials. The process includes seven reaction steps to form this compound, with a relatively high yield . The preparation method for the levorotatory and dextrorotatory forms of this compound has been developed to achieve high purity and industrial application value . Industrial production methods often involve the use of diethyl ether and anhydrous sodium sulfate for extraction and drying, followed by recrystallization using ethyl alcohol .

化学反应分析

Fenticonazole nitrate undergoes various chemical reactions, including:

Oxidation: Involves the use of oxidizing agents to convert this compound into its oxidized form.

Reduction: Reduction reactions can be performed using reducing agents to obtain reduced derivatives of this compound.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized fenticonazole derivatives, while substitution reactions can produce halogenated or other substituted derivatives .

科学研究应用

Antifungal Treatment

Mechanism of Action

Fenticonazole nitrate exerts its antifungal effects primarily by inhibiting ergosterol synthesis, which is crucial for maintaining fungal cell membrane integrity. This action leads to increased permeability and ultimately cell death.

Clinical Applications

- Vulvovaginal Candidiasis : Fenticonazole has been shown to be effective in treating vulvovaginal candidiasis. A study involving 417 women demonstrated that a single 600 mg vaginal capsule resulted in a 90% eradication rate for Candida albicans after seven days, with a relapse rate of only 16% after 28 days .

- Tinea Corporis : In a clinical appraisal, fenticonazole loaded trans-novasomes showed superior efficacy compared to miconazole cream in treating tinea corporis, indicating its potential for enhanced topical delivery systems .

Dermatological Applications

Fenticonazole is widely used in dermatology for treating superficial fungal infections. Clinical trials have demonstrated its effectiveness against various dermatophytes and yeasts.

Novel Therapeutic Uses

Recent studies have identified additional therapeutic potentials for fenticonazole beyond its antifungal applications:

- PPARγ Modulation : Fenticonazole has been identified as a novel ligand for peroxisome proliferator-activated receptor gamma (PPARγ), showing promising anti-diabetic and anti-non-alcoholic fatty liver disease (NAFLD) effects. This was evidenced by its ability to activate adiponectin expression and inhibit pro-inflammatory cytokines, suggesting a dual role in metabolic regulation and antifungal activity .

Safety and Tolerability

Fenticonazole is generally well tolerated, with side effects being rare and mild, such as slight redness or itching at the application site. In the studies reviewed, adverse events were minimal, reinforcing its safety profile as a first-line treatment option for various infections .

作用机制

Fenticonazole nitrate exerts its antifungal effects through multiple mechanisms:

Inhibition of protease acid secretion: Prevents the growth, adherence, and penetration of Candida species.

Damage to the cytoplasmic membrane: Disrupts the fungal cell membrane by inhibiting the fungal P450 isozyme, which is necessary for converting lanosterol to ergosterol, an essential component of the fungal cell membrane.

Blocking cytochrome oxidases and peroxidases: Interferes with the fungal respiratory chain, leading to cell death.

相似化合物的比较

Fenticonazole nitrate is compared with other imidazole antifungal compounds such as miconazole, clotrimazole, and econazole. While all these compounds share a similar mechanism of action, this compound is unique in its broad spectrum of activity, including antifungal, antibacterial, and antiparasitic properties . This makes it particularly effective in treating mixed infections involving multiple pathogens.

Similar Compounds

Miconazole: Primarily used for treating fungal infections of the skin and mucous membranes.

Clotrimazole: Commonly used for treating dermatophytosis, candidiasis, and pityriasis versicolor.

Econazole: Effective against a wide range of fungal infections, including dermatophytes and yeasts.

This compound’s unique combination of antifungal, antibacterial, and antiparasitic activities sets it apart from these similar compounds, making it a versatile and effective treatment option for various infections.

生物活性

Fenticonazole nitrate (FN) is an imidazole derivative widely recognized for its antifungal properties. It is primarily used in the treatment of various fungal infections, particularly vulvovaginal candidiasis and dermatophytoses. Recent studies have expanded our understanding of its biological activity, revealing additional therapeutic potentials, including anti-diabetic effects. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Fenticonazole exerts its antifungal effects primarily by inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death. Additionally, FN has demonstrated broad-spectrum activity against various fungi and some gram-positive bacteria, including Staphylococcus aureus and Trichomonas vaginalis .

Key Mechanistic Insights:

- Ergosterol Inhibition : Disruption of ergosterol synthesis damages fungal cell membranes.

- Cytotoxic Metabolites : FN induces oxidative stress in fungal cells, leading to necrosis .

- PPARγ Modulation : Recent findings suggest FN also acts as a potent ligand for peroxisome proliferator-activated receptor gamma (PPARγ), which may contribute to its anti-diabetic and anti-inflammatory effects .

Antifungal Efficacy

Fenticonazole has been shown to possess both fungistatic and fungicidal properties. Clinical studies have confirmed its effectiveness against dermatophytes and yeasts.

Clinical Case Studies:

-

Vulvovaginal Candidiasis :

- A multicenter study involving 101 women treated with 1 g FN intravaginal ovules showed a 90% eradication rate for Candida albicans after eight days. The treatment was well-tolerated with minimal side effects .

- Another pilot study indicated that FN was effective in treating symptomatic vaginal candidiasis, achieving mycological cure rates between 75-85% across various dosages .

- Tinea Corporis :

Pharmacokinetics and Formulation

Fenticonazole is typically administered as a topical formulation or vaginal ovule. Its pharmacokinetic profile indicates effective absorption and localized action at the site of infection.

Formulation Insights:

- Trans-Novasomes : Innovative drug delivery systems like trans-novasomes enhance the permeation of FN through the stratum corneum, improving therapeutic efficacy against superficial fungal infections .

- Solubility Studies : Research indicates that methanol enhances the solubility of FN in pharmaceutical formulations, facilitating better absorption and bioavailability .

Research Findings Summary

The following table summarizes key findings from recent studies on this compound's biological activity:

属性

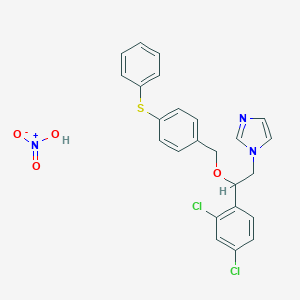

IUPAC Name |

1-[2-(2,4-dichlorophenyl)-2-[(4-phenylsulfanylphenyl)methoxy]ethyl]imidazole;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20Cl2N2OS.HNO3/c25-19-8-11-22(23(26)14-19)24(15-28-13-12-27-17-28)29-16-18-6-9-21(10-7-18)30-20-4-2-1-3-5-20;2-1(3)4/h1-14,17,24H,15-16H2;(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJNRUWDGCVDXLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=C(C=C2)COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21Cl2N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

72479-26-6 (Parent) | |

| Record name | Fenticonazole nitrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073151298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30993890 | |

| Record name | Nitric acid--1-[2-(2,4-dichlorophenyl)-2-{[4-(phenylsulfanyl)phenyl]methoxy}ethyl]-1H-imidazole (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30993890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73151-29-8 | |

| Record name | Fenticonazole nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73151-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenticonazole nitrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073151298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid--1-[2-(2,4-dichlorophenyl)-2-{[4-(phenylsulfanyl)phenyl]methoxy}ethyl]-1H-imidazole (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30993890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-(2,4-dichlorophenyl)-2-[[4-(phenylthio)phenyl]methoxy]ethyl]-1H-imidazolium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENTICONAZOLE NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V4JGC8YRF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。